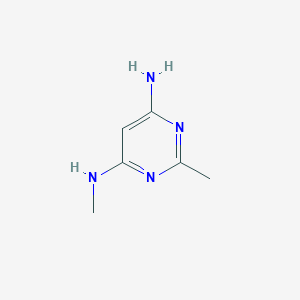

N4,2-dimethylpyrimidine-4,6-diamine

Übersicht

Beschreibung

“N4,2-dimethylpyrimidine-4,6-diamine” is an organic compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . It is also known as "4-N,2-dimethylpyrimidine-4,6-diamine".

Molecular Structure Analysis

The InChI code for “N4,2-dimethylpyrimidine-4,6-diamine” is 1S/C6H10N4/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3,(H2,7,8,9) . This indicates that the compound has a pyrimidine ring with two methyl groups and two amino groups attached to it.

Physical And Chemical Properties Analysis

“N4,2-dimethylpyrimidine-4,6-diamine” is a solid compound . The storage temperature is recommended to be between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Ligand Behavior in Metal Complexes

N4,2-dimethylpyrimidine-4,6-diamine demonstrates ambidentate ligand behavior in complexes with divalent metal ions. The ligand bonds through nitrogen and may also exhibit a weak metal-oxygen interaction, as observed in complexes with metal chlorides and bromides. The ligand appears to be O-bonded in complexes with iodides, nitrates, and perchlorates, as indicated by physical studies and differences in infrared spectra of N- and O-bonded ligands (Goodgame & Johns, 1981).

Applications in High-Performance Polymers

The compound is integral in synthesizing high glass transition and thermally stable pyridine-containing polyimides. These materials exhibit excellent mechanical and thermal properties, solubility in various organic solvents, and strong fluorescence after protonation, making them suitable for applications where high temperature resistance and material integrity are critical (Wang et al., 2008).

Role in Polyimide Synthesis for Optical Applications

N4,2-dimethylpyrimidine-4,6-diamine is used to synthesize heterocyclic polyimides with excellent solubility, mechanical properties, and low moisture absorption. These polyimides are used in applications requiring strong, transparent materials with specific optical properties, such as UV-visible absorption cut-off wavelengths and thermal stability (Wang et al., 2015).

Photophysical Properties and pH-Sensing Application

Derivatives of N4,2-dimethylpyrimidine-4,6-diamine, such as pyrimidine-phthalimide derivatives, exhibit solid-state fluorescence and positive solvatochromism due to their twisted geometries and molecular conformations. These properties, along with their ability to undergo reversible protonation with dramatic color changes, make them suitable for developing colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-N,2-dimethylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVYPSIXXWRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,2-dimethylpyrimidine-4,6-diamine | |

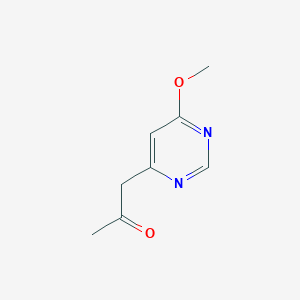

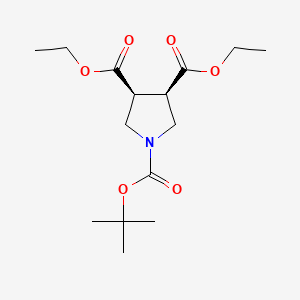

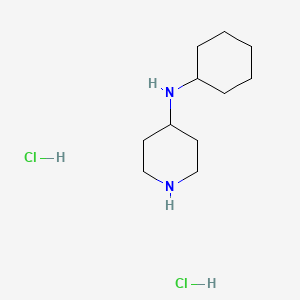

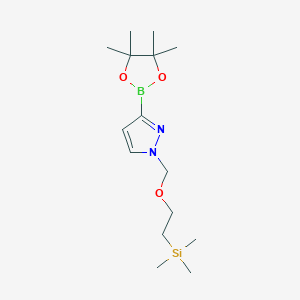

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)

![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)

![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)